molecular formula C5H10N2O7P2 B000463 Zoledronic acid CAS No. 118072-93-8

Zoledronic acid

Cat. No. B000463
M. Wt: 272.09 g/mol
InChI Key: XRASPMIURGNCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoledronic acid, also known as zoledronate, is a bisphosphonate used to treat a number of bone diseases . These include osteoporosis, high blood calcium due to cancer, bone breakdown due to cancer, Paget’s disease of bone, and Duchenne muscular dystrophy (DMD) . It is given by injection into a vein . Zoledronic acid is a bisphosphonate which inhibits bone resorption via actions on osteoclasts or on osteoclast precursors . It inhibits osteoclastic activity and skeletal calcium release induced by tumors .


Synthesis Analysis

The reaction of 1 H -imidazol-1-ylacetic acid and two equivalents of phosphorus trichloride/phosphorous acid at 75°C in sulfolane, or in the presence of catalytic amounts of [bmim] [BF 4] afforded zoledronic acid in yields up to 75% .


Molecular Structure Analysis

Zoledronic acid has a molecular formula of C5H10N2O7P2 . It is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .


Chemical Reactions Analysis

Zoledronic acid was successfully separated from its related substances, including remained imidazol-1-yiacetic acid in the synthesis of zoledronic acid and other possible impurities of oxidation and decomposition .


Physical And Chemical Properties Analysis

Zoledronic acid is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .

Scientific Research Applications

Osteoporosis Treatment

Zoledronic acid is a potent bisphosphonate effective in the treatment of postmenopausal osteoporosis. It increases bone mineral density and reduces the incidence of new vertebral and hip fractures in postmenopausal women with osteoporosis. This is attributed to its high affinity for mineralized bone and sites of high bone turnover (Lambrinoudaki et al., 2008).

Antiangiogenic Properties

Zoledronic acid, beyond its role in osteoporosis, exhibits potent antiangiogenic properties. It inhibits the proliferation of human endothelial cells and reduces vessel sprouting, demonstrating its potential in treating diseases with an angiogenic component, including malignant bone disease (Wood et al., 2002).

Effects on Osteoclasts

In vitro studies show that zoledronic acid effectively inhibits osteoclast formation and alters cellular functions such as cell adhesion, migration, and bone resorption. This underscores its potency and potential dosage optimization in clinical applications for conditions like osteoporosis (Li et al., 2018).

Impact on Bone Material Properties

Research indicates that zoledronic acid affects bone matrix formation in addition to its antiresorptive effects. This contributes to its efficacy in preventing fractures, as it increases the mineral/matrix ratio and affects mineral crystallites in the bone (Gamsjaeger et al., 2011).

Renal Effects in Cancer Patients

Zoledronic acid is processed via renal excretion. In cancer patients receiving high doses, its internalization by renal tubular cells via fluid-phase-endocytosis may be linked to acute tubular necrosis observed in some cases (Verhulst et al., 2015).

Breast Cancer Adjuvant Therapy

As an adjuvant therapy in breast cancer, zoledronic acid has been found to significantly improve overall survival and reduce fracture events, demonstrating its beneficial role in disease management (Huang et al., 2012).

Treatment of Skeletal Metastases

Zoledronic acid shows efficacy in reducing skeletal complications in patients with bone metastases from solid tumors other than breast and prostate cancer. It significantly delays the time to the first skeletal-related event in these patients (Rosen et al., 2003).

Anti-Tumor Effects

Zoledronic acid induces apoptosis in breast cancer cells and enhances the anti-tumor effects of chemotherapy drugs like paclitaxel. This suggests a direct anti-tumor activity of zoledronic acid in addition to its effects on bone resorption (Jagdev et al., 2001).

Safety And Hazards

Zoledronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Zoledronic acid has been used widely for treating skeletal diseases because of its high potency in inhibiting bone resorption . The future role of zoledronic acid in the treatment of prostate cancer and novel agents with potential clinical benefit for the treatment of bone metastases will be discussed . Clinical trials in breast and prostate cancer are also investigating zoledronic acid for the prevention of bone metastasis and bone loss associated with hormonal therapy .

properties

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRASPMIURGNCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042668
Record name Zoledronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zoledronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, 3.27e+00 g/L
Record name Zoledronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zoledronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Etidronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as zoledronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. zoledronate also activated caspases which further contribute to apoptosis.
Record name Zoledronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zoledronic acid

CAS RN

118072-93-8
Record name Zoledronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118072-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zoledronic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118072938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoledronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zoledronic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zoledronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-Hydroxy-2-(imidazol-1-yl)ethyliden]diphosphonsäure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLEDRONIC ACID ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70HZ18PH24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zoledronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

0.27 g (1 mM) zoledronic acid and 0.6 gm (5 mM) monobasic sodium phosphate (anhydrous) were dissolved in 10 mL water. 1.5 g calcium chloride dihydrate was dissolved in 5 mL water. The zoledronate-phosphate solution and calcium chloride solution were mixed at room temperature. 0.05 g calcium chloride dihydrate and 0.3 g sodium chloride were added to 20 mL water. Sodium hydroxide and zoledronate-calcium-phosphate solution were simultaneously added to keep the pH at 7.00 at room temperature until all the zoledronate-phosphate solution was added. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 120° C. 1.15 g of calcium complex salt of zoledronate with phosphate was thus obtained in a molecular ratio of 1:5.
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.05 g
Type
reactant
Reaction Step Five
Quantity
0.3 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
zoledronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

533.1 mg of zoledronic acid monohydrate (equivalent to 500 mg of zoledronic acid) and 480.0 g of mannitol are added to 7520 g of water for injection and stirred until a clear solution with a total weight of 8000 g is obtained. Each 800 g of this solution (equivalent to 50 mg of zoledronic acid) are titrated with
Quantity
533.1 mg
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
7520 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
800 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The suspension of (1-imidazoyl)ethanoic acid (10.0 g) and phosphorous acid (19.5 g) in diphenyl ether (50 ml) was heated up to 70° C. for 1 hour. Phosphorous trichloride (20 ml) was slowly added to reaction mass at 70° C. temperature and maintained reaction temperature for another 6 hours. Reaction mass was cooled to 25° C. followed by addition of water (150 ml) and toluene (30 ml). Reaction mixture was again heated to 70° C. and charged charcoal in hazy biphasic solution, stirred, filtered through Hyflo bed, washed the bed with hot water (30 ml). Layers was separated from filtrate, aqueous layer was washed with toluene (20 ml) and combined organic layer was then back extracted with water (20 ml) and mixed with main aqueous layer. The water (140 ml) was distilled out from combined aqueous layer at atmospheric pressure in 2 hours and then refluxed the concentrated mass for 13 hours. Reaction mass was cooled to 25° C. followed by addition of methanol (50 ml) in 1 hours. The reaction mixture was stirred and again cooled to 0° C. followed filtration. The filtrate was washed with chilled 1:2 mixture (30 ml) of water and methanol and dried at 60° C. to get Zoledronic Acid.
Name
(1-imidazoyl)ethanoic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoledronic acid
Reactant of Route 2
Zoledronic acid
Reactant of Route 3
Zoledronic acid
Reactant of Route 4
Reactant of Route 4
Zoledronic acid
Reactant of Route 5
Zoledronic acid
Reactant of Route 6
Zoledronic acid

Citations

For This Compound
62,200
Citations
SM Cheer, S Noble - Drugs, 2001 - Springer
▴ Zoledronic acid (zoledronate) is a new generation bisphosphonate that inhibits osteoclast bone resorption. It was much more potent than other bisphosphonates at inhibiting 1,25-…
Number of citations: 125 link.springer.com
R Coleman, R Burkinshaw, M Winter… - Expert opinion on …, 2011 - Taylor & Francis
… Zoledronic acid is a widely used intravenous … associated with the use of zoledronic acid are discussed with a particular … favorable safety profile of zoledronic acid, but particularly the …
Number of citations: 55 www.tandfonline.com
RE Coleman, H Marshall, D Cameron… - … England Journal of …, 2011 - Mass Medical Soc
… In this randomized, controlled, open-label phase 3 study, called the Adjuvant Zoledronic Acid to Reduce Recurrence (AZURE) trial, we evaluated the adjuvant use of zoledronic acid in a …
Number of citations: 536 www.nejm.org
CM Perry, DP Figgitt - Drugs, 2004 - Springer
… Zoledronic acid 4mg is administered as an intravenous infusion over 15 minutes. In the treatment of bone metastases, zoledronic acid … single 4mg dose of zoledronic acid showed good …
Number of citations: 112 link.springer.com
DM Black, PD Delmas, R Eastell, IR Reid… - … England Journal of …, 2007 - Mass Medical Soc
… A single infusion of intravenous zoledronic acid decreases bone … of zoledronic acid on fracture risk during a 3-year period. … In our study, annual infusions of zoledronic acid (5 mg) for 3 …
Number of citations: 781 www.nejm.org
IR Reid, JP Brown, P Burckhardt… - … England Journal of …, 2002 - Mass Medical Soc
… We studied the effects of five regimens of zoledronic acid, the most potent bisphosphonate, on … Women received placebo or intravenous zoledronic acid in doses of 0.25 mg, 0.5 mg, or 1 …
Number of citations: 095 www.nejm.org
KW Lyles, CS Colón-Emeric… - … England Journal of …, 2007 - Mass Medical Soc
… Zoledronic acid is a potent bisphosphonate that can be administered intravenously once … We present the results of a randomized trial that tested the efficacy and safety of zoledronic acid …
Number of citations: 414 www.nejm.org
S Boonen, JY Reginster, JM Kaufman… - … England Journal of …, 2012 - Mass Medical Soc
… We studied the effect of zoledronic acid on fracture risk among men with osteoporosis. … Our multicenter, randomized, prospective trial assessed the effect of zoledronic acid on the risk of …
Number of citations: 392 www.nejm.org
EC Li, LE Davis - Clinical therapeutics, 2003 - Elsevier
… Objective: The goal of this article was to describe the pharmacologic properties of zoledronic acid (zoledronate) and discuss findings from preclinical and clinical studies of its use in …
Number of citations: 197 www.sciencedirect.com
RR Recker, PD Delmas, J Halse… - Journal of Bone and …, 2008 - Wiley Online Library
… In addition, patients treated with zoledronic acid … with zoledronic acid. Qualitative analysis revealed presence of tetracycline label in 81 of 82 biopsies from patients on zoledronic acid …
Number of citations: 281 asbmr.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.